molecular formula C19H26N4O2 B2830231 N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide CAS No. 1607257-39-5

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide

Cat. No. B2830231
CAS RN: 1607257-39-5
M. Wt: 342.443
InChI Key: KQHVKAHFNSGMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of beneficial effects on the cardiovascular, respiratory, and nervous systems.

Scientific Research Applications

Anticonvulsant Activity

A series of hybrid compounds, including structures related to N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds integrate chemical fragments from established antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Some derivatives demonstrated broad-spectrum activity in preclinical seizure models, showing promise as potential new hybrid anticonvulsant agents without significantly impairing motor coordination in animal models, suggesting a favorable safety profile (Kamiński et al., 2015).

Cyclization Reactions and Derivative Synthesis

These compounds are also used in cyclization reactions to synthesize various heterocyclic derivatives. For instance, reactions with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate produce different derivatives, like 2-aminoquinazoline and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione, demonstrating the versatility of these compounds in generating diverse molecular structures (Shikhaliev et al., 2008).

Inhibition of Biological Targets

Several novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and displayed potent inhibitory potential against the urease enzyme, suggesting their applicability in therapeutic interventions. These molecules were also found to have good binding energy values in in silico studies, indicating their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

Nootropic Activity

Derivatives of N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide have been synthesized and tested for nootropic activity, which refers to their potential to enhance cognitive functions. These compounds have been evaluated in different assays to determine their effectiveness as cognitive enhancers, contributing to the field of neuropharmacology (Valenta et al., 1994).

properties

IUPAC Name

N-[3-[[2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-6-18(24)21-17-8-5-7-16(14-17)20-15-19(25)23-12-10-22(9-4-2)11-13-23/h2,5,7-8,14,20H,3,6,9-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHVKAHFNSGMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)NCC(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide

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